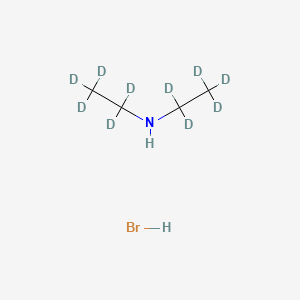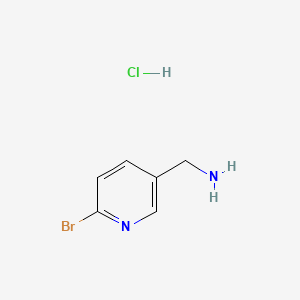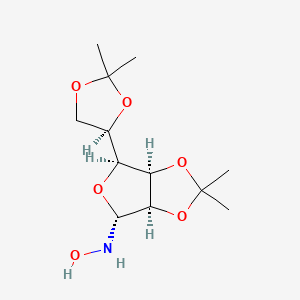
3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid” is likely an aromatic compound due to the presence of phenyl groups. It contains a carboxylic acid group (-COOH), a nitro group (-NO2), a methyl group (-CH3), and a chlorine atom attached to the carbon atoms in the aromatic ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through a multi-step process involving nitration, chlorination, and carboxylation of the appropriate aromatic precursors .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an aromatic ring (phenyl group) with different substituents: a carboxylic acid group, a nitro group, a methyl group, and a chlorine atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including but not limited to: esterification (due to the carboxylic acid group), reduction (due to the nitro group), and nucleophilic aromatic substitution (due to the chlorine atom) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group would likely make it acidic. The nitro group could contribute to its reactivity .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid: plays a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is widely applied for carbon–carbon bond formation and involves the coupling of chemically differentiated fragments using a palladium catalyst. The success of SM coupling stems from its mild reaction conditions and functional group tolerance. Specifically, this compound serves as an organoboron reagent, facilitating the formation of new C–C bonds. The transmetalation step involves the transfer of nucleophilic organic groups from boron to palladium, leading to the desired product .
Borinic Acid Derivatives
Recent advances have explored the synthesis of borinic acids, including derivatives of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid . These compounds exhibit unique reactivity and have potential applications in various chemical transformations. For instance, metal-free one-pot syntheses have been reported, highlighting the versatility of borinic acids in organic synthesis .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-chloro-4-methylphenyl)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-8-2-3-12(13(15)4-8)9-5-10(14(17)18)7-11(6-9)16(19)20/h2-7H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGAQDGKJGIPPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690254 |
Source


|
| Record name | 2'-Chloro-4'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid | |
CAS RN |
1261967-52-5 |
Source


|
| Record name | 2'-Chloro-4'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













